Indeno(1,2-d)triazol-8(3H)-one, 3a,8a-dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Indeno(1,2-d)triazol-8(3H)-one, 3a,8a-dihydro-3-methyl- is a heterocyclic compound that features a fused ring system combining indene and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indeno(1,2-d)triazol-8(3H)-one, 3a,8a-dihydro-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indene derivatives with azide compounds, followed by cyclization to form the triazole ring. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Indeno(1,2-d)triazol-8(3H)-one, 3a,8a-dihydro-3-methyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms
Properties
CAS No. |
55507-30-7 |
---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
1-methyl-3a,8b-dihydroindeno[1,2-d]triazol-4-one |
InChI |
InChI=1S/C10H9N3O/c1-13-9-6-4-2-3-5-7(6)10(14)8(9)11-12-13/h2-5,8-9H,1H3 |
InChI Key |
NIFOIZFYRHNMPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(=O)C3=CC=CC=C23)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.